molecular formula C20H21NO3 B2874300 N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide CAS No. 1286720-07-7

N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide

Cat. No. B2874300
CAS RN: 1286720-07-7
M. Wt: 323.392
InChI Key: ZCTCYGQUPWUWLL-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide, also known as CPPHA, is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Organic Synthesis and Catalysis

Research on xanthene derivatives, including N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide, often focuses on their synthesis and applications in organic chemistry. One study discussed the synthesis and properties of novel aromatic polyamides with xanthene cardo groups, which were found to be amorphous and readily soluble in various polar solvents. These polymers exhibited high glass transition temperatures and decomposition temperatures, making them suitable for high-performance material applications (Sheng et al., 2009).

Materials Science

In the field of materials science, xanthene derivatives have been explored for their potential in creating new materials with desirable properties. For instance, polyimides based on 9,9-disubstituted xanthene dianhydrides have been studied for their potential use in electronic applications due to their good mechanical properties, lower dielectric constant, lower moisture absorption, and low coefficient of thermal expansion (Trofimenko & Auman, 1994).

Biocatalysis

The use of xanthene derivatives in biocatalysis has been demonstrated, particularly in enantioselective biotransformations of nitriles. Studies have shown the utility of nitrile-hydrolyzing microorganisms and enzymes in the biocatalytic synthesis of highly enantiopure carboxylic acids, hydroxyl acids, and amide derivatives, indicating the potential of xanthene derivatives in organic synthesis and industrial applications (Wang, 2005).

Fluorescence Probes

Xanthene dyes and derivatives have been explored for their applications as fluorescence probes. The spirocyclization of xanthene dyes, for example, has been employed in the development of ratiometric fluorescent probes for the detection of biomolecules, demonstrating the versatility of xanthene derivatives in bioanalytical and imaging applications (Lv et al., 2014).

Synthetic Methodologies

The synthesis of xanthenes and azaxanthenes from simple building blocks or through modification of related structures has been a topic of interest. Efficient and environmentally friendly synthetic methodologies, including electrochemical and metal-free procedures, have been developed for producing (aza)xanthenes with potential for various biological applications (Maia et al., 2020).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(23,13-10-11-13)12-21-19(22)18-14-6-2-4-8-16(14)24-17-9-5-3-7-15(17)18/h2-9,13,18,23H,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTCYGQUPWUWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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